6-chloro-1H-pyrimidin-4-one
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Overview
Description
6-chloro-1H-pyrimidin-4-one is an organohalogen compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a chlorine atom at the 6th position and a keto group at the 4th position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrimidin-4-one can be achieved through various methods. One common approach involves the chlorination of pyrimidin-4-one. The reaction typically uses thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: Pyrimidin-4-one
Chlorinating Agent: Thionyl chloride or phosphorus oxychloride
Reaction Conditions: Reflux
The reaction yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The keto group at the 4th position can undergo oxidation or reduction reactions to form different functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
Scientific Research Applications
6-chloro-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand. The presence of the chlorine atom and the keto group allows it to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor binding sites.
Comparison with Similar Compounds
6-chloro-1H-pyrimidin-4-one can be compared with other similar compounds, such as:
6-chloro-2,4-diaminopyrimidine: This compound has two amino groups at the 2nd and 4th positions, making it more reactive in nucleophilic substitution reactions.
4-chloro-6-methylpyrimidine: The presence of a methyl group at the 6th position alters its reactivity and biological activity.
6-chloro-4-hydroxypyrimidine: The hydroxyl group at the 4th position provides different hydrogen bonding capabilities compared to the keto group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFABVAPHSWFMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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